4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(11-5-4-8-16-9-11)17-12(14(19)20)10-21-15(17)6-2-1-3-7-15/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVUHARVJXPUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Core
The 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid intermediate is prepared through intramolecular cyclization. A representative protocol involves:
Starting material : Methyl 4-aminocyclohex-3-ene-1-carboxylate.
Reaction conditions :
-
Cyclization : Heated at 80°C in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst.
-
Lactam formation : Treatment with triphosgene in dichloromethane at 0°C to form the γ-lactam ring.
-
Hydrolysis : Saponification using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the carboxylic acid.
Yield : 68–72% after purification via recrystallization from ethyl acetate/hexane.
Table 1: Optimization of Spirocyclic Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | p-TsOH | H2SO4 | p-TsOH |
| Temperature (°C) | 80 | 100 | 80 |
| Solvent | Toluene | DMF | Toluene |
| Reaction Time (h) | 12 | 8 | 12 |
| Yield (%) | 72 | 58 | 72 |
Acylation with Pyridine-3-carbonyl Chloride
The spirocyclic intermediate undergoes acylation at the 4-position using pyridine-3-carbonyl chloride. Critical parameters include:
Reagents :
-
Pyridine-3-carbonyl chloride (1.2 equiv)
-
Triethylamine (TEA; 2.0 equiv) as a base
Procedure :
-
Dissolve 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (1.0 equiv) in DCM.
-
Add TEA dropwise at 0°C under nitrogen atmosphere.
-
Introduce pyridine-3-carbonyl chloride slowly to avoid exothermic side reactions.
-
Stir at room temperature for 6–8 hours.
Workup :
-
Quench with ice-cwater.
-
Extract with DCM (3×50 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Yield : 65–70% after column chromatography (silica gel, eluent: 5% methanol in DCM).
Table 2: Acylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 70 |
| Diisopropylethylamine | THF | 25 | 62 |
| Pyridine | DCM | 0→25 | 55 |
Final Hydrolysis and Purification
The methyl ester precursor undergoes hydrolysis to yield the free carboxylic acid:
Reagents :
-
LiOH·H₂O (3.0 equiv)
-
THF/water (3:1 v/v)
Procedure :
-
Suspend the ester intermediate in THF/water.
-
Add LiOH·H₂O and stir at 50°C for 4 hours.
-
Acidify to pH 2–3 with 1M HCl.
-
Extract with ethyl acetate, dry, and concentrate.
Industrial-Scale Production Considerations
For bulk synthesis, the following modifications enhance scalability:
-
Continuous flow chemistry : Reduces reaction time for cyclization from 12 hours to 2 hours via pressurized microreactors.
-
Catalyst recycling : Immobilized p-TsOH on silica gel allows reuse for up to 5 cycles without yield loss.
-
Green solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) improves safety and reduces environmental impact.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]dec
Biological Activity
4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its complex spirocyclic structure and the presence of both pyridine and carboxylic acid functionalities. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is , with a molecular weight of approximately 304.34 g/mol. The compound's structure includes a spirocyclic framework, which contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| Structure Type | Spirocyclic |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds related to 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane have shown significant antibacterial effects against various strains, including multidrug-resistant (MDR) bacteria.
- Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Cytotoxic Effects : Certain analogs have been evaluated for their cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Antibacterial Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine-containing compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Specifically, one derivative showed effective inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication.
Antioxidant Activity
Research has indicated that certain spirocyclic compounds possess significant antioxidant properties. For instance, the ability to reduce oxidative stress markers was demonstrated in vitro, suggesting therapeutic implications for conditions associated with oxidative damage .
Cytotoxicity Studies
In vitro studies on cancer cell lines have shown that some derivatives of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane exhibit cytotoxic effects, leading to apoptosis in cancer cells. These findings highlight the compound's potential as a lead structure in developing new anticancer therapies .
The proposed mechanisms through which 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key bacterial enzymes such as DNA gyrase, disrupting bacterial replication.
- Free Radical Scavenging : The presence of functional groups allows it to neutralize free radicals, contributing to its antioxidant capacity.
- Cell Cycle Disruption : By inducing apoptosis in cancer cells, it may interfere with cell cycle progression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key analogs, highlighting substituent variations and their impact on molecular weight and applications:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Enhance stability and pesticidal activity. For example, 4-(3,5-dichlorobenzoyl) (358.22 g/mol) is registered as MON-4660, a safener that protects crops from herbicide toxicity . Fluorinated analogs (e.g., 2,4-difluorobenzoyl) are prioritized in drug discovery due to improved metabolic stability and bioavailability .
- Bulkier Substituents (e.g., 3-phenylpropanoyl): Increase molecular weight (317.38 g/mol) and may influence receptor binding or solubility .
- Methyl and Benzyl Groups : Derivatives like 4-methylbenzoyl are intermediates in synthesizing more complex molecules .
Pharmacological and Toxicological Data
- Its mechanism involves protecting crops from herbicide-induced damage via metabolic detoxification.
- Enzymatic Inhibition : Spirocyclic compounds with pyridine or benzoyl groups (e.g., 4-benzoyl derivatives) are explored as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and tryptophan hydroxylase . Fluorinated analogs may exhibit enhanced binding affinity due to halogen interactions .
- Deodorant Applications : The N-CBz-protected 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid demonstrated 93% efficacy in suppressing malodors via interaction with bacterial enzymes .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- The synthesis typically involves multi-step reactions, starting with spirocyclic intermediates (e.g., 1-oxa-4-azaspiro[4.5]decane derivatives) and pyridine-3-carbonyl precursors. Protecting groups, such as tert-butoxycarbonyl (Boc), are often employed to ensure regioselectivity during coupling reactions. Solvent selection (e.g., DMF or THF) and controlled temperatures (0–60°C) are critical for optimizing yields. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Structural validation requires a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm spirocyclic connectivity and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological activity screening?
- Prioritize enzyme inhibition assays targeting lipid metabolism enzymes (e.g., phospholipase A2 or cyclooxygenase isoforms) due to structural similarities with bioactive spirocyclic analogs. Cell-based assays (e.g., anti-inflammatory activity in macrophages) can further validate functional effects .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Challenges include separating byproducts with similar polarities. Solutions involve gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Purity thresholds (>95%) are essential for reproducible biological testing .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict reactivity?
- Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and energy barriers for key reactions, such as spirocycle formation or acylation. Tools like the ICReDD platform integrate computational reaction path searches with experimental data to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Discrepancies may arise from substituent effects (e.g., fluorobenzoyl vs. chlorobenzoyl groups) or assay conditions. Systematic structure-activity relationship (SAR) studies should:
- Compare analogs with incremental substituent changes (e.g., vs. 8).
- Standardize assay protocols (e.g., enzyme concentration, incubation time).
- Use statistical tools (e.g., ANOVA) to validate significance of activity differences .
Q. How to design a robust SAR study for this compound class?
- Focus on:
- Core modifications : Vary the spirocyclic ring size (e.g., 4.5 vs. 4.6) to assess conformational impact.
- Substituent libraries : Synthesize derivatives with electron-withdrawing (e.g., -F, -Cl) or donating groups (e.g., -OCH) on the benzoyl moiety.
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to bioactivity .
Q. How can metabolic stability be evaluated using in vitro microsomal assays?
- Protocol : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Monitor degradation over time via LC-MS/MS.
- Key parameters : Calculate half-life (t) and intrinsic clearance (CL). Compare results with known stable compounds (e.g., derivatives with methyl/propyl groups show enhanced stability) .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry) and identify critical factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
